molecular formula C13H16N2O2 B3051724 2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- CAS No. 356072-48-5

2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)-

Cat. No.: B3051724
CAS No.: 356072-48-5
M. Wt: 232.28 g/mol
InChI Key: YFRNKLUVBCZXMJ-UHFFFAOYSA-N
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Description

The compound 2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- belongs to a class of heterocyclic molecules featuring a benzoxazinone core fused with a piperidine moiety. This structure combines the aromatic stability of the benzoxazinone ring with the conformational flexibility of the piperidine group, making it a versatile scaffold for medicinal chemistry and agrochemical applications.

Properties

IUPAC Name

4-piperidin-4-yl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13-9-17-12-4-2-1-3-11(12)15(13)10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRNKLUVBCZXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624490
Record name 4-(Piperidin-4-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356072-48-5
Record name 4-(4-Piperidinyl)-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356072-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Piperidin-4-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with a suitable piperidine derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Characteristics:

  • Synthetic Accessibility : Derivatives of 2H-1,4-benzoxazin-3(4H)-one are often synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or nucleophilic substitutions, as seen in intermediates like 6-bromo-2H-1,4-benzoxazin-3(4H)-one ().
  • Bioactivity: The benzoxazinone core is associated with broad-spectrum antimicrobial, antifungal, and antitumor activities, depending on substituents ().
  • Natural Occurrence: Glucosylated benzoxazinone derivatives, such as (2R)-2-O-β-D-glucopyranosyl-2H-1,4-benzoxazin-3(4H)-one, have been isolated from plants like Acanthus ilicifolius and Strobilanthes cusia ().

Comparison with Similar Compounds

To contextualize the properties of 4-(4-piperidinyl)-substituted benzoxazinone, we compare it with structurally analogous derivatives (Table 1).

Key Observations:

Antimicrobial vs. Antitumor Focus: Propanolamine-containing derivatives (e.g., ) emphasize broad-spectrum antimicrobial activity, while Acanthosides () prioritize antitumor efficacy, highlighting substituent-driven specialization.

Piperidine/Piperazine Role : Piperazine-linked derivatives () exhibit enhanced pharmacokinetic properties, such as improved solubility and target binding, compared to simpler alkyl-substituted analogues.

Natural vs.

Biological Activity

2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- is a heterocyclic organic compound that belongs to the benzoxazinone family. It is characterized by a benzoxazine core and a piperidine substituent, which enhances its biological profile. This compound has garnered attention due to its diverse biological activities, including antifungal, antibacterial, and potential anticancer properties.

  • Molecular Formula : C₁₃H₁₅N₃O
  • Molecular Weight : Approximately 229.28 g/mol
  • Structural Features : The compound features a benzoxazine ring fused with a piperidine moiety, contributing to its unique pharmacological properties.

Antifungal Activity

Research indicates that derivatives of 2H-1,4-benzoxazin-3(4H)-one exhibit significant antifungal properties. A study demonstrated that several synthesized compounds showed moderate to good antifungal activity against various agricultural fungi at high concentrations (200 mg/L). Notably:

  • 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) completely inhibited the mycelial growth of several fungi at this concentration.
  • At lower concentrations (100 mg/L), compound 6 effectively inhibited three strains of fungi, while compound 4a was effective against only one strain .

Antibacterial Activity

The antibacterial properties of 2H-1,4-benzoxazin-3(4H)-one have also been explored. Various studies have reported its effectiveness against harmful bacteria. For instance:

  • Compounds derived from this structure demonstrated significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

The mechanism of action for the biological activities of 2H-1,4-benzoxazin-3(4H)-one is believed to involve interactions with specific biological targets:

  • The binding affinity studies suggest that the piperidine substitution enhances the interaction with target proteins, optimizing its therapeutic efficacy.

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, a comparison with other related benzoxazinones is essential:

Compound NameStructural FeaturesUnique Aspects
6-Acetyl-2H-1,4-benzoxazin-3(4H)-oneAcetyl group at position 6Enhanced lipophilicity
6-Nitro-2H-benzoxazin-3(4H)-oneNitro group at position 6Increased reactivity and potential toxicity
7-Bromo-2H-benzoxazin-3(4H)-oneBromine substitution at position 7Halogenated derivative with unique electrophilic properties

The structural variation in these compounds contributes to their distinct pharmacological profiles and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 2H-1,4-benzoxazin-3(4H)-one in various fields:

  • Antifungal Applications : In vitro tests confirmed that certain derivatives can inhibit the growth of agricultural fungi effectively.
  • Antimicrobial Studies : The compound's derivatives have shown promise as potential antimicrobial agents against various bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)-
Reactant of Route 2
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2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)-

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